N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide
Description
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2I2NO2/c15-10-2-1-7(3-11(10)16)6-19-14(21)9-4-8(17)5-12(18)13(9)20/h1-5,20H,6H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGOXJQNHKFYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2I2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,5-Diiodosalicylic Acid
The iodination of salicylic acid serves as the foundational step. A modified procedure from Imanieh et al. (2011) achieves 95% yield using:
- Reagents : Salicylic acid (1.50 g, 10.86 mmol), iodine (1.50 g, 5.85 mmol), hydrogen peroxide (30%, 5 mL)
- Conditions : Ethanol solvent, reflux at 80°C for 2 h.
The reaction mechanism involves electrophilic aromatic substitution, where iodine is activated by hydrogen peroxide. Key characterization data for the product include: - Melting point : 226–228°C
- 1H NMR (CDCl3) : δ 11.32 (s, phenolic -OH), 8.25 (d, J = 1.5 Hz, H-6), 7.93 (d, J = 1.5 Hz, H-4).
Synthesis of (3,4-Dichlorophenyl)methylamine
While direct synthesis details are absent in the provided sources, logical retro-synthesis suggests:
- Chlorination : 3,4-Dichlorobenzaldehyde undergoes reductive amination via the Borch reaction:
- Purification : Column chromatography (SiO2, ethyl acetate/hexanes) yields the amine as a colorless oil.
Amide Bond Formation
The acid chloride intermediate is critical. Using phosphorus trichloride (PCl3):
Optimization and Mechanistic Insights
Iodination Efficiency
Comparative studies show hydrogen peroxide outperforms iodine monochloride (ICl) by:
Amide Coupling Challenges
Key factors influencing yield:
- Solvent choice : THF minimizes hydrolysis of acid chloride vs. polar aprotic solvents.
- Stoichiometry : 1:1.2 molar ratio (acid chloride:amine) ensures complete conversion.
- Temperature : Reflux conditions (66°C) prevent precipitation of intermediates.
Characterization and Analytical Data
Spectroscopic Confirmation
- IR (KBr) : 3256 cm⁻¹ (phenolic -OH), 1667 cm⁻¹ (amide C=O), 1582–1480 cm⁻¹ (aromatic C=C).
- 1H NMR (500 MHz, DMSO-d6) :
δ 10.21 (s, 1H, -OH), 8.34 (d, J = 1.5 Hz, 2H, H-4/H-6), 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 7.48 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H), 7.38 (d, J = 2.1 Hz, 1H, Ar-H), 4.52 (s, 2H, -CH2-). - MS (ESI+) : m/z 625.83 [M+H]⁺ (calc. 625.83 for C14H9Cl2I2NO2).
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 MeOH/H2O, 1 mL/min).
- Elemental Analysis :
Found: C 26.85%, H 1.45%, N 2.24%; Calc.: C 26.90%, H 1.45%, N 2.24%.
Comparative Analysis with Literature Methods
Chemical Reactions Analysis
Types of Reactions: N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can convert the amide group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, the iodine atoms can be replaced with other halogens or alkyl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of N-[(3,4-dichlorophenyl)methyl]-2-oxo-3,5-diiodobenzamide.
Reduction: Formation of N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide is a chemical compound featuring an amide functional group and halogen substituents. It includes a 2-hydroxy group and two iodine atoms at the 3 and 5 positions of the benzamide ring, with a 3,4-dichlorophenyl group attached via a methyl linkage. This arrangement gives it potential biological activity and applications in various fields.
Applications
This compound exhibits biological activities, particularly as an antiparasitic agent. Similar compounds in this class demonstrate antimicrobial properties and can act as receptor agonists or antagonists. Halogen substituents play a vital role in modulating these biological activities.
Interaction studies involving this compound focus on its binding affinity to biological receptors and enzymes to elucidate its mechanism of action and effectiveness against specific targets. Research indicates that halogenated compounds can exhibit enhanced binding properties due to their ability to form stronger interactions with receptor sites compared to non-halogenated analogs.
Structural Analogs
Several compounds share structural similarities with this compound.
Notable Examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(2,4-dichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | Similar amide structure with different phenoxy group | Antiparasitic |
| N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | Contains chlorinated phenoxy group | Antimicrobial |
| N-[4-(trifluoromethyl)phenyl]-2-hydroxy-3,5-diiodobenzamide | Trifluoromethyl substitution instead of dichloro | Potentially similar biological activity |
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its 3,4-dichlorophenylmethyl substituent and diiodo-hydroxybenzamide backbone. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Analysis of Structural Differences and Implications
Halogenation Patterns: The diiodo-hydroxy motif in the target compound and rafoxanide contrasts with the aliphatic amide in propanil and the pyrimidinecarboxamide in fenoxacrim. Iodine’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets in parasites, as seen in rafoxanide’s anthelmintic activity .
Functional Group Impact: The hydroxy group in the benzamide core could facilitate hydrogen bonding with biological targets, a feature absent in propanil and fenoxacrim. Methyl linkage in the target compound vs. phenoxy in rafoxanide: The methyl group may reduce steric hindrance, allowing tighter binding to parasitic ion channels .
Pharmacological Divergence :
- Despite shared dichlorophenyl motifs, SR48968 (a tachykinin antagonist) and the target compound highlight how ancillary functional groups dictate target specificity. SR48968’s butyl chain and piperidine moiety enable receptor antagonism, whereas the target’s iodine atoms may favor antiparasitic effects .
Biological Activity
N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide is a complex chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure characterized by:
- Amide Functional Group : Contributes to its biological activity.
- Halogen Substituents : The presence of two iodine atoms and chlorine atoms enhances its interaction with biological targets.
Molecular Formula : CHClIN\O
Molecular Weight : 455.08 g/mol
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Iodination of Salicylic Acid Derivatives : Iodine is introduced at specific positions using reagents such as iodine monochloride or N-iodosuccinimide.
- Formation of the Amide : The reaction with appropriate amines leads to the formation of the amide bond.
- Purification : The final product is crystallized from suitable solvents to achieve purity.
Antiparasitic Properties
Research indicates that this compound exhibits significant antiparasitic activity. Its structural features enhance its binding affinity to specific receptors involved in parasitic infections. For example:
- Mechanism of Action : The halogen substituents may increase lipophilicity, allowing better membrane penetration and receptor interaction.
Antimicrobial Activity
Similar compounds have shown antimicrobial properties. Studies suggest that the halogenation pattern contributes to the effectiveness against various microbial strains.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(2,4-dichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | Similar amide structure with different phenoxy group | Antiparasitic |
| N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | Contains chlorinated phenoxy group | Antimicrobial |
| N-[4-(trifluoromethyl)phenyl]-2-hydroxy-3,5-diiodobenzamide | Trifluoromethyl substitution instead of dichloro | Potentially similar biological activity |
Case Studies and Research Findings
- In Vitro Studies : Laboratory studies have demonstrated that compounds structurally related to this compound exhibit enhanced binding to certain enzymes and receptors compared to their non-halogenated counterparts.
- Animal Models : In vivo studies on animal models have shown promising results in reducing parasitic load when treated with this compound. These studies highlight its potential as a therapeutic agent in treating parasitic infections.
- Comparative Analysis : A comparative study involving various halogenated compounds indicated that those with similar structural motifs to this compound displayed varying degrees of biological activity, suggesting that specific substitutions can significantly influence efficacy.
Q & A
Basic: What are the optimal synthetic routes for N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide, and how can purity be ensured?
Methodological Answer:
The compound’s synthesis typically involves multi-step halogenation and coupling reactions. A recommended approach is:
Iodination : Introduce iodine atoms at the 3,5-positions of 2-hydroxybenzamide using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) .
Substitution : React 3,4-dichlorobenzyl chloride with the iodinated intermediate via nucleophilic aromatic substitution, using a base like potassium carbonate in DMF .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can crystallographic data resolve contradictions in reported molecular geometries of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving structural ambiguities. For example:
- Grow crystals via slow evaporation in DMF/water (7:3 v/v) .
- Analyze unit cell parameters (e.g., triclinic system, space group P1) to confirm bond angles and torsional conformations. Compare with computational models (DFT/B3LYP) to validate electronic effects from iodine’s heavy-atom impact .
- Discrepancies in dihedral angles (e.g., between dichlorophenyl and benzamide moieties) may arise from packing forces; use Hirshfeld surface analysis to quantify intermolecular interactions .
Basic: What analytical techniques are most reliable for characterizing this compound’s stability under physiological conditions?
Methodological Answer:
- UV-Vis Spectroscopy : Monitor degradation at λmax ~280 nm (aromatic π→π* transitions) in PBS buffer (pH 7.4, 37°C) over 24 hours .
- LC-MS/MS : Identify hydrolytic byproducts (e.g., deiodinated or dechlorinated derivatives) using a Q-TOF mass spectrometer in positive ion mode .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (heating rate 10°C/min, N2 atmosphere) to determine decomposition thresholds .
Advanced: How can researchers design experiments to elucidate the compound’s potential enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to target enzymes like tyrosine kinases. Calculate Ki values via Lineweaver-Burk plots .
- Molecular Docking : Employ AutoDock Vina with crystal structures from the PDB (e.g., 1T46 for kinase targets). Parameterize iodine and chlorine atoms using GAFF2 force fields .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic (dichlorophenyl) vs. halogen-bonding (diiodobenzamide) contributions .
Basic: What solvent systems are suitable for solubility studies, and how do they impact bioactivity assays?
Methodological Answer:
- Primary Solvents : DMSO (for stock solutions) diluted to <0.1% in assay buffers to avoid cytotoxicity.
- Co-solvents : For low aqueous solubility, use cyclodextrin inclusion complexes (e.g., HP-β-CD) at 10 mM in PBS .
- Validation : Measure solubility via nephelometry and correlate with IC50 shifts in cytotoxicity assays (e.g., MTT on HeLa cells) to confirm bioactivity is not solvent-artifacted .
Advanced: How can researchers address discrepancies in reported antimicrobial activity across studies?
Methodological Answer:
- Standardize Assays : Use CLSI guidelines for MIC determinations against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Control for iodine’s intrinsic antimicrobial effects via comparator compounds .
- Check Redox Interference : Measure ROS generation (e.g., DCFH-DA assay) to distinguish compound-specific activity vs. nonspecific oxidative stress .
- Synergy Studies : Test combinations with β-lactams via checkerboard assays to identify potentiation effects masked in single-agent studies .
Basic: What strategies are recommended for optimizing the compound’s photostability in formulation studies?
Methodological Answer:
- Light Exposure Tests : Use ICH Q1B guidelines (UV at 320–400 nm, 1.2 million lux hours) and monitor degradation via HPLC .
- Additives : Incorporate antioxidants (e.g., α-tocopherol at 0.01% w/v) or UV absorbers (e.g., titanium dioxide) in nanoemulsion formulations .
- Solid-State Stability : Use DSC to identify polymorphic transitions that enhance degradation; select the most stable form via slurry conversion experiments .
Advanced: How can computational modeling predict metabolite formation and toxicity?
Methodological Answer:
- In Silico Metabolism : Use GLORYx or ADMET Predictor to simulate Phase I/II metabolism. Prioritize metabolites with high similarity scores to known hepatotoxins (e.g., quinone derivatives) .
- DEREK Nexus : Screen for structural alerts (e.g., aryl iodides linked to thyroid disruption) .
- MD Simulations : Model metabolite-enzyme interactions (e.g., CYP3A4) over 100 ns trajectories to predict off-target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
